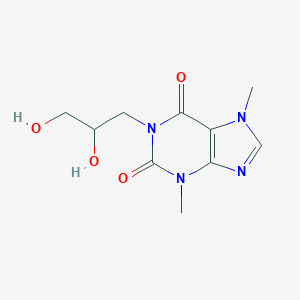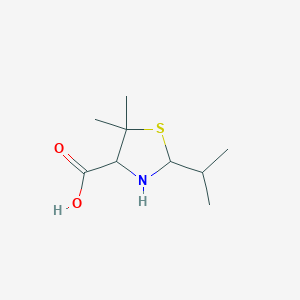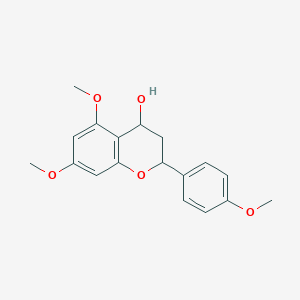
4-Hydroxy-5,7,4'-trimethoxyflavan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5,7,4'-trimethoxyflavan is a flavonoid compound that is found in various plants, including the bark of the African tree Pterocarpus angolensis. This compound has been the subject of scientific research due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Isolation and Characterization
4-Hydroxy-5,7,4'-trimethoxyflavan has been isolated from various plant sources, contributing to the understanding of plant biochemistry and phytochemistry. For instance, it was identified in Dahlia tenuicaulis and Boesenbergia pandurata, showcasing its presence in diverse botanical species (Lam & Wrang, 1975); (Jaipetch et al., 1983).
Cytotoxic Properties
Research has shown that 4-Hydroxy-5,7,4'-trimethoxyflavan exhibits cytotoxic properties. A study on compounds from Uraria clarkei indicated slight cytotoxic activity of this compound against K-562 and Hela cell lines (Jiang et al., 2013). This highlights its potential in cancer research and drug development.
Metabolism Studies
Studies have explored the metabolism of this compound, particularly by human gut bacteria, which is crucial for understanding its bioavailability and potential health effects. For example, Blautia sp. MRG-PMF1 was found to metabolize 4-Hydroxy-5,7,4'-trimethoxyflavan to demethylated flavones, providing insights into its metabolic pathways in the human intestine (Kim, Kim, & Han, 2014).
Chemical Synthesis and Biological Assessments
The synthesis of this compound and its derivatives has been a subject of research, contributing to the field of organic chemistry and pharmacology. Studies have synthesized variants of this compound and evaluated their biological activities, such as antioxidant, antibacterial, and antitumor effects, offering potential for drug discovery (Rosa et al., 2019).
Pharmacokinetics and Drug Interaction Studies
Investigations into the binding properties of 4-Hydroxy-5,7,4'-trimethoxyflavan with human serum albumin provide insights into its pharmacokinetics and potential drug interactions. This is crucial for its development as a therapeutic agent (Tang, Wang, Luan, & Chen, 2005).
Bioavailability and Stability
Understanding the metabolic stability and intestinal absorption of this compound is vital for its potential as a dietary supplement or drug. Studies comparing methylated flavonoids like 4-Hydroxy-5,7,4'-trimethoxyflavan with unmethylated counterparts have provided essential data on their bioavailability and stability, influencing their use in clinical and dietary contexts (Wen & Walle, 2006).
Eigenschaften
CAS-Nummer |
10493-01-3 |
|---|---|
Produktname |
4-Hydroxy-5,7,4'-trimethoxyflavan |
Molekularformel |
C18H20O5 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
5,7-dimethoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C18H20O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-9,14-15,19H,10H2,1-3H3 |
InChI-Schlüssel |
XCMICCXLNOOUBF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O |
Synonyme |
3,4-Dihydro-5,7-dimethoxy-2-(4-methoxyphenyl)-2H-1-benzopyran-4-ol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



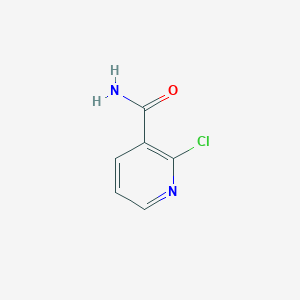
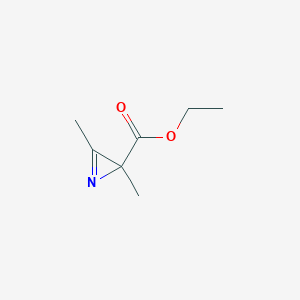
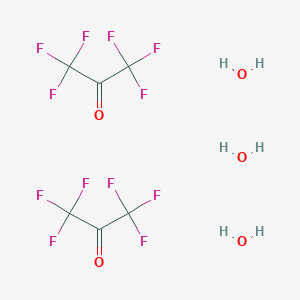
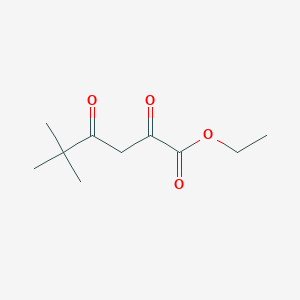
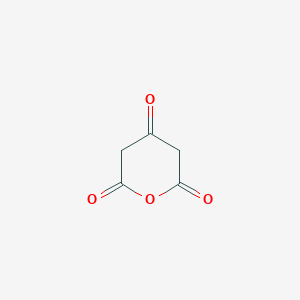
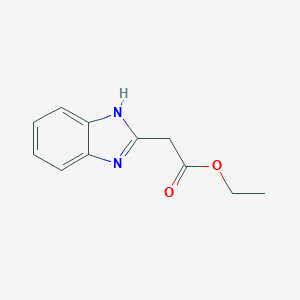
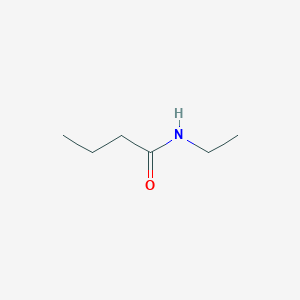
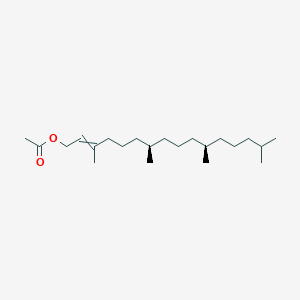
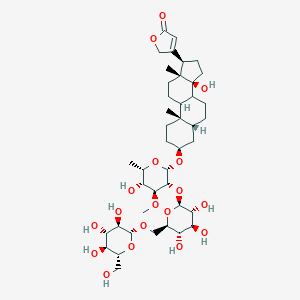

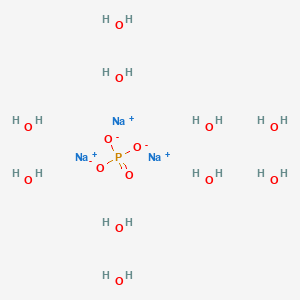
![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)
